molecular formula C8H10N4O4 B2642505 7-(2,3-dihydroxypropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 887833-16-1

7-(2,3-dihydroxypropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2642505
CAS No.: 887833-16-1
M. Wt: 226.192
InChI Key: ZDSBUKLMBYLILE-UHFFFAOYSA-N
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Description

7-(2,3-dihydroxypropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-dihydroxypropyl)-1H-purine-2,6(3H,7H)-dione typically involves the reaction of a purine derivative with a dihydroxypropyl group. One common method includes the use of 6-aminopurine as a starting material, which undergoes alkylation with 2,3-dihydroxypropyl bromide under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2,3-dihydroxypropyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The purine ring can be reduced under specific conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-(2,3-dihydroxypropyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2,3-dihydroxypropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,3-dihydroxypropyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific dihydroxypropyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-(2,3-dihydroxypropyl)-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4/c13-2-4(14)1-12-3-9-6-5(12)7(15)11-8(16)10-6/h3-4,13-14H,1-2H2,(H2,10,11,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSBUKLMBYLILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CC(CO)O)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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